REACTION_CXSMILES
|
OOS([O-])=O.[K+].C(=O)([O-])[O-:8].[K+].[K+].[NH2:13][C:14]1[CH:23]=[CH:22][C:17]([NH:18][C:19](=[O:21])[CH3:20])=[CH:16][CH:15]=1>O>[N:13]([C:14]1[CH:15]=[CH:16][C:17]([NH:18][C:19](=[O:21])[CH3:20])=[CH:22][CH:23]=1)=[O:8] |f:0.1,2.3.4|
|
Name
|
|
Quantity
|
4.14 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(NC(C)=O)C=C1
|
Name
|
|
Quantity
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150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After the mixture had been stirred for another 10 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the precipitates were collected on a filter funnel
|
Type
|
CUSTOM
|
Details
|
air dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from hot ethanol
|
Type
|
CUSTOM
|
Details
|
Two batches of products were collected
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N(=O)C1=CC=C(C=C1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |